molecular formula C13H18N2O2 B3489783 N-(3-ETHYL-1-PENTYN-3-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

N-(3-ETHYL-1-PENTYN-3-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B3489783
M. Wt: 234.29 g/mol
InChI Key: VKHWUJNEOFXHIE-UHFFFAOYSA-N
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Description

N-(3-Ethyl-1-pentyn-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound with a unique structure that combines an isoxazole ring with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-1-pentyn-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 3-ethyl-1-pentyn-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethyl-1-pentyn-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(3-Ethyl-1-pentyn-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethyl-1-pentyn-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Ethyl-1-pentyn-3-yl)-3,4-difluorobenzenesulfonamide
  • N-(3-Ethyl-1-pentyn-3-yl)-2-phenylbutanamide
  • 1-{2-[(3-Ethyl-1-pentyn-3-yl)amino]-2-oxoethyl}-4-(phenylsulfonyl)piperazin-1-ium

Uniqueness

N-(3-Ethyl-1-pentyn-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific combination of an isoxazole ring and an amide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(3-ethylpent-1-yn-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-6-13(7-2,8-3)14-12(16)11-9(4)15-17-10(11)5/h1H,7-8H2,2-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHWUJNEOFXHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)C1=C(ON=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-ETHYL-1-PENTYN-3-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
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N-(3-ETHYL-1-PENTYN-3-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
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N-(3-ETHYL-1-PENTYN-3-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
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N-(3-ETHYL-1-PENTYN-3-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
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N-(3-ETHYL-1-PENTYN-3-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
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N-(3-ETHYL-1-PENTYN-3-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

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